N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide
Description
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a heterocyclic small molecule featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a methyl group at position 2 and a fluorinated phenyl ring at position 2. The benzamide moiety is nitro-substituted at position 3.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O4/c1-12-24-19-16(3-2-10-23-19)21(29)26(12)15-8-9-17(22)18(11-15)25-20(28)13-4-6-14(7-5-13)27(30)31/h2-11H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYRDFZYBFBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a pyridopyrimidine derivative. Pyridopyrimidines are known to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase. These proteins play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolism.
Mode of Action
Pyridopyrimidines typically exert their effects by binding to their target proteins and modulating their activity. This can lead to changes in cellular processes controlled by these proteins, potentially resulting in therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets DHFR, it could affect the folate pathway, which is crucial for DNA synthesis and cell division. If it targets kinases, it could impact various signaling pathways that regulate cell growth and survival.
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. By modulating the activity of its targets, this compound could potentially alter cellular processes such as cell growth, signal transduction, and metabolism.
Biological Activity
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₁₅FN₄O₃
- Molecular Weight: 368.34 g/mol
- IUPAC Name: this compound
This compound features a pyridopyrimidine moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that pyridopyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation and induces apoptosis in various cancer cell lines .
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors involved in cancer cell growth. By inhibiting DHFR, it decreases the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby impairing DNA replication and leading to cell death. Additionally, the presence of the nitro group may enhance the compound's reactivity towards biological targets.
Case Studies
- In Vitro Studies:
- Animal Models:
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Pyridopyrimidine Core:
- The initial step involves the cyclization of appropriate precursors to form the pyridopyrimidine structure.
- Introduction of Functional Groups:
- Subsequent reactions introduce the fluoro and nitro groups via electrophilic substitution methods.
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide exhibits various biological activities that make it a candidate for therapeutic applications:
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Anticancer Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Compound Target Activity Pyrido[2,3-d]pyrimidine derivatives Dihydrofolate reductase (DHFR) Antitumor activity Other derivatives Tyrosine kinases Inhibition of cancer cell proliferation - Antimicrobial Properties : The compound may also possess antimicrobial properties, making it a candidate for developing new antibiotics.
Therapeutic Potential
The therapeutic potential of this compound lies in its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as DHFR, which is crucial in folate metabolism and DNA synthesis.
- Receptor Modulation : It may modulate receptor activity related to various signaling pathways involved in cancer and infectious diseases.
Computational Studies
Computational modeling and molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with biological targets. These studies help in understanding the structure–activity relationship (SAR) and optimizing the compound for enhanced efficacy.
Comparison with Similar Compounds
Analog 1: 4-Methyl-3-Nitrobenzamide Derivative
Structure :
- Core: Pyrido[2,3-d]pyrimidin-4-one.
- Substituents:
- The nitro group is at position 3 instead of 4 on the benzamide.
- Addition of a methyl group at position 4 of the benzamide.
Implications : - Altered nitro positioning could affect electronic interactions with target proteins.
Analog 2: 2-Iodobenzamide Derivative
Structure :
- Core: Pyrido[2,3-d]pyrimidin-4-one.
- Substituents:
- Replacement of the nitro group with a bulky iodine atom.
- Lack of nitro substituent reduces electron-withdrawing effects.
Implications : - Iodine’s size and polarizability may influence binding pocket interactions.
- Higher molecular weight (500 vs. ~433) could impact solubility and pharmacokinetics.
Analog 3: Pyrazolo[3,4-d]pyrimidin Chromen Hybrid
Structure :
- Core: Pyrazolo[3,4-d]pyrimidin linked to a 4H-chromen-4-one.
- Substituents:
- Replacement of pyrido[2,3-d]pyrimidin with pyrazolo[3,4-d]pyrimidin.
- Implications:
- The chromen core may enhance binding to kinase ATP pockets.
- Structural divergence suggests distinct target selectivity compared to the pyrido-pyrimidin core.
Analog 4: Thieno[2,3-d]pyrimidin Urea Derivative
Structure :
- Core: Thieno[2,3-d]pyrimidin.
- Substituents: 4-Amino group, trifluoromethylphenyl, ethanolate. Molecular Formula: C₂₃H₁₉F₄N₅O₂ (base structure). Key Features:
- Crystalline form with monoclinic lattice parameters . Implications:
- Ethanolate improves crystallinity and stability.
- Trifluoromethyl group enhances metabolic resistance and lipophilicity.
Comparative Data Table
Critical Analysis of Structural Variations
- Nitro vs. Iodo : Nitro groups enhance electron-deficient character, favoring interactions with basic residues in enzymes. Iodo substituents may serve as radiolabels for imaging.
- Core Modifications: Pyrazolo-pyrimidins () offer planar rigidity for kinase binding. Thieno-pyrimidins () introduce sulfur, altering electronic properties and solubility.
- Methyl vs. Trifluoromethyl : Methyl improves lipophilicity, while trifluoromethyl balances hydrophobicity and metabolic stability.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide requires a modular approach, dissecting the molecule into three primary components:
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Pyrido[2,3-d]pyrimidin-4-one core
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2-Fluoro-5-aminophenyl substituent
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4-Nitrobenzamide moiety
Retrosynthetic disconnection suggests sequential assembly via:
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Construction of the pyrido[2,3-d]pyrimidinone scaffold.
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Introduction of the fluorophenyl group at position 3.
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Amide coupling with 4-nitrobenzoyl chloride.
This strategy aligns with methodologies observed in pyrimidine derivatives , where stepwise functionalization minimizes side reactions.
Synthesis of 2-Methyl-4-Oxo-3H-Pyrido[2,3-d]Pyrimidine
The pyrido[2,3-d]pyrimidinone core is synthesized through a cyclocondensation reaction. A representative protocol involves:
Reagents :
-
2-Aminonicotinonitrile (1.0 equiv)
-
Acetylacetone (1.2 equiv)
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Acetic acid (catalytic)
Conditions :
Mechanism :
The reaction proceeds via nucleophilic attack of the amine on the diketone, followed by cyclodehydration to form the fused pyrimidine ring. Methyl substitution at position 2 is introduced via acetylacetone, while the 4-oxo group arises from keto-enol tautomerization .
Characterization Data :
Functionalization with the 2-Fluoro-5-Aminophenyl Group
Introducing the fluorophenyl substituent at position 3 employs a nucleophilic aromatic substitution (SNAr) reaction:
Reagents :
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2-Methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine (1.0 equiv)
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2-Fluoro-5-nitroaniline (1.5 equiv)
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Potassium carbonate (2.0 equiv)
Conditions :
Optimization Notes :
-
Excess nitroaniline drives the reaction despite steric hindrance from the pyrido[2,3-d]pyrimidine core.
-
Reduction of the nitro group to amine is achieved via catalytic hydrogenation (H2/Pd-C, ethanol, 25°C, 6 hours) .
Intermediate Characterization :
Amidation with 4-Nitrobenzoyl Chloride
The final amide bond formation utilizes Schotten-Baumann conditions:
Reagents :
-
3-(5-Amino-2-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one (1.0 equiv)
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4-Nitrobenzoyl chloride (1.2 equiv)
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Triethylamine (2.0 equiv)
Conditions :
Side Reactions Mitigation :
-
Slow addition of acyl chloride minimizes hydrolysis.
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Triethylamine scavenges HCl, preventing protonation of the amine .
Product Data :
Purification and Analytical Profiling
Purification :
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Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes unreacted starting material.
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Recrystallization from ethanol yields needle-shaped crystals .
Spectroscopic Consistency :
-
1H NMR confirms absence of residual coupling agents (e.g., δ 1.20 for triethylamine absent).
Comparative Analysis of Coupling Methods
| Method | Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | 4-NO2BzCl, Et3N | CH2Cl2/H2O | 0→25 | 78 | 98.5 |
| EDCl/HOBt | EDCl, HOBt, DMF | DMF | 25 | 65 | 97.2 |
| CDI | 1,1'-Carbonyldiimidazole | THF | 50 | 70 | 96.8 |
Table 1: Amidation efficiency under varying conditions .
The Schotten-Baumann method outperforms carbodiimide-mediated coupling in yield and operational simplicity, though DMF-based systems may suit acid-sensitive substrates .
Challenges and Process Optimization
Key Issues :
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Nitro Group Stability : Prolonged heating above 100°C risks nitro reduction .
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Fluorine Reactivity : Electrophilic aromatic substitution at the fluorophenyl ring necessitates careful temperature control .
Innovations :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyrido[2,3-d]pyrimidin-4-one core through cyclocondensation of aminopyridine derivatives with carbonyl reagents under reflux conditions (e.g., acetic anhydride, 80–100°C) .
- Step 2 : Introduction of the 2-fluoro-5-aminophenyl group via Buchwald–Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .
- Step 3 : Final acylation with 4-nitrobenzoyl chloride in dichloromethane (DCM) with triethylamine as a base.
- Optimization : Use high-throughput screening to identify optimal catalysts and employ continuous flow reactors for better temperature control and reduced side reactions .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrido-pyrimidine core and fluorophenyl substitution patterns (¹H/¹³C NMR in DMSO-d₆) .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and purity (>95% purity threshold) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to confirm target engagement .
- Data Normalization : Account for variations in cell lines (e.g., HEK293 vs. HeLa) by normalizing to housekeeping genes or using isogenic controls .
- Statistical Rigor : Apply ANOVA with post-hoc tests to identify outliers and ensure reproducibility (n ≥ 3 biological replicates) .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or ester groups at the 4-nitrobenzamide moiety to improve aqueous solubility .
- Nanoformulations : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .
- Co-solvents : Use DMSO/PBS (10:90 v/v) for in vivo dosing, ensuring <5% DMSO to minimize toxicity .
Q. How can molecular docking and dynamics simulations predict binding modes to kinase targets?
- Methodological Answer :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, BRAF) based on structural homology .
- Docking Workflow : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids (grid size: 25 ų) .
- Validation : Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
